molecular formula C14H20 B14304259 2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene CAS No. 116355-85-2

2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B14304259
CAS No.: 116355-85-2
M. Wt: 188.31 g/mol
InChI Key: XWGNHRWJEOBGSZ-UHFFFAOYSA-N
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Description

2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene is a hydrocarbon compound with the molecular formula C14H20 It is a derivative of naphthalene, characterized by the presence of four methyl groups at the 2, 2, 7, and 8 positions on the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. For instance, the hydrogenation of 2,2,7,8-tetramethyl-naphthalene using a nickel catalyst under high pressure and temperature conditions can yield the desired tetrahydronaphthalene compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the catalytic hydrogenation of naphthalene derivatives. The process is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can further hydrogenate the compound to form more saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a nickel or palladium catalyst is typically used.

    Substitution: Sulfuric acid (H2SO4) and other strong acids can facilitate electrophilic substitution reactions.

Major Products Formed

    Oxidation: Ketones and alcohols.

    Reduction: More saturated hydrocarbons.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,7,8-tetramethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets and pathways. The compound can act as a hydrogen donor in hydrogenation reactions, facilitating the reduction of other compounds. Its unique structure allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of its methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .

Properties

CAS No.

116355-85-2

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

3,3,5,6-tetramethyl-2,4-dihydro-1H-naphthalene

InChI

InChI=1S/C14H20/c1-10-5-6-12-7-8-14(3,4)9-13(12)11(10)2/h5-6H,7-9H2,1-4H3

InChI Key

XWGNHRWJEOBGSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CCC(C2)(C)C)C=C1)C

Origin of Product

United States

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